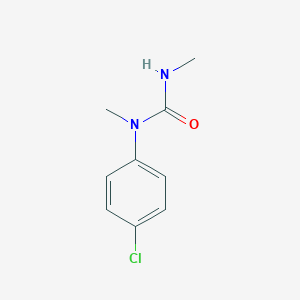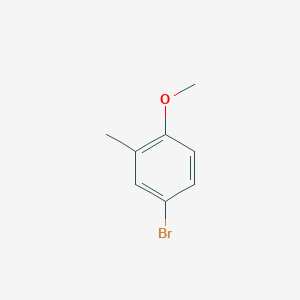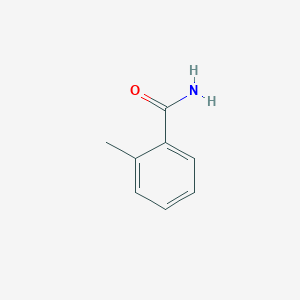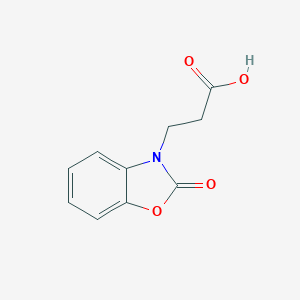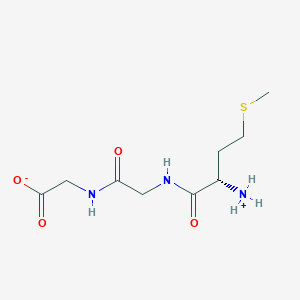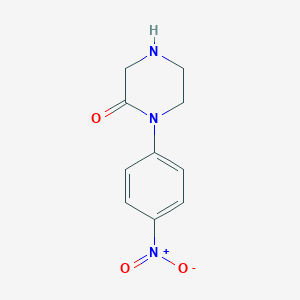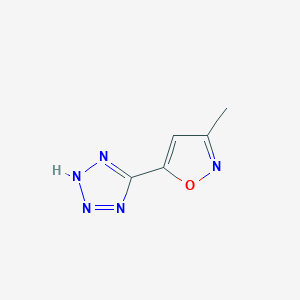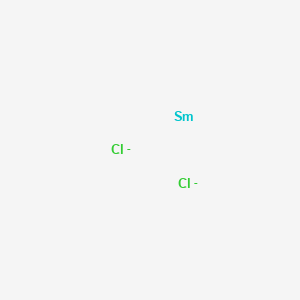
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBA and is a derivative of butynol. PBA has been extensively studied for its unique chemical properties and its ability to interact with biological systems. In
作用機序
The mechanism of action of PBA is not fully understood, but studies have shown that the compound interacts with various proteins in the body. PBA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This inhibition leads to changes in gene expression, which can result in the antitumor and anti-inflammatory effects of PBA.
生化学的および生理学的効果
PBA has been found to have various biochemical and physiological effects. Studies have shown that PBA can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of HDACs, which leads to changes in gene expression that promote apoptosis. PBA has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, PBA has been shown to regulate insulin secretion by modulating the activity of ion channels in pancreatic beta cells.
実験室実験の利点と制限
PBA has several advantages for lab experiments. The compound is relatively easy to synthesize, and the yield is typically high. PBA is also stable under a variety of conditions, making it suitable for use in various assays. However, there are also some limitations to using PBA in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, PBA has not been extensively studied for its toxicity, so caution should be exercised when using the compound in experiments.
将来の方向性
There are several future directions for research on PBA. One area of interest is the development of PBA derivatives with improved solubility and bioavailability. Another area of research is the exploration of PBA's potential as a treatment for diabetes. Further studies are needed to fully understand the mechanism of action of PBA and its effects on various biological systems. Additionally, the potential use of PBA in combination with other drugs for cancer treatment should be explored.
Conclusion
In conclusion, 4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate is a chemical compound with potential applications in various fields, including medicine. The synthesis method for PBA is relatively simple, and the compound has been extensively studied for its unique chemical properties and its ability to interact with biological systems. Future research on PBA is needed to fully understand its mechanism of action and its potential as a treatment for various diseases.
合成法
The synthesis of PBA involves the reaction between 3-pyrrolin-1-amine and propargyl alcohol. This reaction takes place in the presence of acetic acid and a catalyst such as copper (I) iodide. The resulting product is then purified using standard techniques such as recrystallization and column chromatography. The yield of PBA synthesis is typically high, making it an attractive compound for further research.
科学的研究の応用
PBA has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment. PBA has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, PBA has been studied for its potential use in the treatment of diabetes due to its ability to regulate insulin secretion.
特性
CAS番号 |
14053-18-0 |
|---|---|
製品名 |
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
4-(2,5-dihydropyrrol-1-yl)but-2-ynyl acetate |
InChI |
InChI=1S/C10H13NO2/c1-10(12)13-9-5-4-8-11-6-2-3-7-11/h2-3H,6-9H2,1H3 |
InChIキー |
KXGQQUDGEWWPLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC#CCN1CC=CC1 |
正規SMILES |
CC(=O)OCC#CCN1CC=CC1 |
その他のCAS番号 |
14053-18-0 |
同義語 |
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



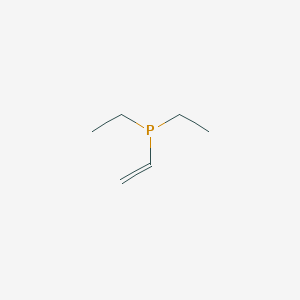
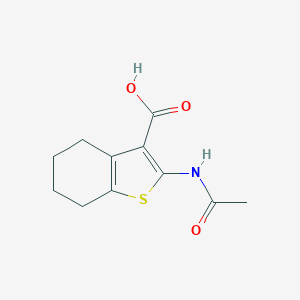
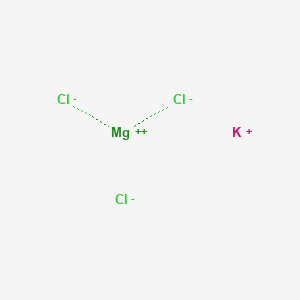
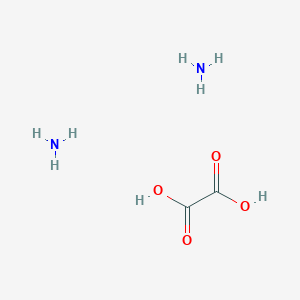
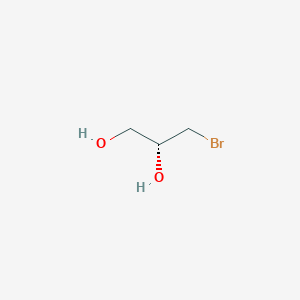
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
